molecular formula C22H17Cl2N3O3 B11560161 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide

Cat. No.: B11560161
M. Wt: 442.3 g/mol
InChI Key: GFLIDYJBAGZKAF-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C22H16Cl3N3O3 This compound is known for its unique chemical structure, which includes a hydrazinyl group, a benzylidene moiety, and chlorinated phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide typically involves the condensation reaction between 4-[(4-chlorobenzyl)oxy]benzaldehyde and hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production may involve automated processes and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H17Cl2N3O3

Molecular Weight

442.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C22H17Cl2N3O3/c23-17-8-4-16(5-9-17)14-30-20-10-6-15(7-11-20)13-25-27-22(29)21(28)26-19-3-1-2-18(24)12-19/h1-13H,14H2,(H,26,28)(H,27,29)/b25-13+

InChI Key

GFLIDYJBAGZKAF-DHRITJCHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.